molecular formula C11H11ClN2O B1455625 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol CAS No. 1211450-13-3

4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol

Cat. No. B1455625
M. Wt: 222.67 g/mol
InChI Key: NQBOAVPXKDMZMA-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, otherwise known as CBMP, is a synthetic molecule that has been studied in recent years for its potential applications in a variety of scientific fields. This molecule has a unique structure and properties, making it an attractive candidate for research.

Scientific Research Applications

Synthesis and Biological Activities

4,5-Diaryl-1H-pyrazole-3-ol derivatives, including structures analogous to 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, have been explored extensively for their potential as COX-2 inhibitors. These compounds, synthesized using versatile templates and cyclization methods, have demonstrated selective inhibitory activity against COX-2 over COX-1 enzymes, indicating their potential for therapeutic applications in inflammation and possibly cancer research (Patel et al., 2004).

Green Chemistry Approaches

Efforts towards eco-friendly synthetic methods have led to solvent-free and catalyst-free protocols for synthesizing pyrazole derivatives. For example, the one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) utilizing recyclable catalysts or under solvent-free conditions presents an environmentally friendly approach, highlighting the compound's role in sustainable chemistry (Zhou & Zhang, 2015).

Catalysis and Chemical Transformations

Innovative catalytic methods have been developed to synthesize pyrazole derivatives efficiently. Techniques involving heterogeneous catalysts, such as Ce(SO4)2.4H2O, or green catalysts like cellulose sulfuric acid and nanosilica supported antimony pentachloride (SbCl5/SiO2 NPs), offer high yields and eco-friendly alternatives for chemical synthesis. These methods underscore the utility of 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol and its derivatives in facilitating diverse chemical transformations (Mosaddegh et al., 2017; Sadeghi & Rad, 2015).

Antimicrobial and Antitumor Properties

Research into the biological properties of pyrazole derivatives has revealed their potential as antimicrobial and antitumor agents. For instance, novel synthesis and evaluations of these compounds have shown promising results in antibacterial and antitumor studies, highlighting their significance in medicinal chemistry and drug development (Hamama et al., 2012).

Corrosion Inhibition

The application of pyrazole derivatives in materials science, specifically for corrosion inhibition of metals in industrial environments, represents another important area of research. Studies have demonstrated the effectiveness of these compounds in protecting metal surfaces, offering insights into their potential for developing new corrosion inhibitors (Singh et al., 2020).

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBOAVPXKDMZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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